MRS 2179 tetrasodium salt
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Overview
Description
Synthesis Analysis
Synthesis of complex salts often involves reactions between specific precursors under controlled conditions. For example, the synthesis of tetrasodium tetradecaphosphide demonstrates the reaction of elemental phosphorus and sodium in specific solvents, suggesting a method that might be akin to the synthesis of other sodium-based salts (Miluykov et al., 2006).
Molecular Structure Analysis
The molecular structure of salts and coordination compounds is crucial for understanding their properties and functions. Techniques like X-ray crystallography provide detailed insights into the arrangement of atoms within a compound, offering a basis for predicting interactions and reactivity. For instance, studies on different coordination polymers and salts reveal diverse structural motifs and frameworks (Zhang et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of a compound like MRS 2179 tetrasodium salt can be inferred from its functional groups and the behavior of similar salts in chemical reactions. For example, the reactivity of tetrazolium salts and their synthesis from amides and azides under mild conditions hint at possible pathways and reactivities for related compounds (Tona et al., 2017).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, are influenced by its molecular arrangement and interactions. The structure and physical characteristics of compounds like tetrasodium dimagnesium dihydrogen diphosphate octahydrate provide examples of how specific arrangements affect properties (Harcharras et al., 2003).
Chemical Properties Analysis
Chemical properties are determined by the compound's ability to undergo specific reactions. The synthesis and characterization of various salts and coordination polymers underline the importance of understanding the chemical environment, ligands, and metal centers in predicting reactivity and stability (Zhang et al., 2006).
Scientific Research Applications
MRS 2179 is used to investigate purinergic and nitrergic junction potential in human colon muscles, particularly its role in the relaxation mechanisms mediated by ATP and nitric oxide (Gallego et al., 2008).
It helps in characterizing purinergic inhibitory neuromuscular transmission in the human colon. ATP or a related purine released by enteric inhibitory motoneurons causes fast hyperpolarization and smooth muscle relaxation, mediated by P2Y1 receptors, where MRS 2179 serves as a selective inhibitor (Gallego et al., 2006).
In mouse caecum studies, MRS 2179 is shown to modulate ATP release from motoneurons, indicating its role in controlling neurotransmitter release and purinergic transmission (Zizzo et al., 2007).
MRS 2179 is identified as a strong inhibitor of ADP-induced platelet aggregation and has potential as an antithrombotic agent, highlighting its role in cardiovascular research (Baurand & Gachet, 2006).
The compound is used to study the NANC (non-adrenergic, non-cholinergic) relaxation of human ileal longitudinal and circular muscles, suggesting its significant role in gastrointestinal motility and potential therapeutic applications (Undi et al., 2009).
Mechanism of Action
Target of Action
MRS 2179 tetrasodium salt primarily targets P2Y1 receptors . P2Y1 receptors are a type of purinergic receptor, which are present in various tissues and involved in several cellular functions such as platelet aggregation, smooth muscle contraction, and neurotransmission .
Mode of Action
MRS 2179 acts as a competitive antagonist at P2Y1 receptors . This means it competes with the natural ligand (ATP) for binding to the receptor, thereby inhibiting the receptor’s function . It is selective over other receptors such as P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 .
Biochemical Pathways
The antagonistic action of MRS 2179 on P2Y1 receptors affects the purinergic signaling pathway. Specifically, it inhibits the upregulation of NTPDase1 by ATPγS . NTPDase1 is an enzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates, playing a crucial role in purinergic signaling .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body .
Result of Action
By antagonizing P2Y1 receptors, MRS 2179 can inhibit ADP-induced platelet shape change and aggregation . This could potentially prolong bleeding time in rats and mice compared to controls .
properties
IUPAC Name |
tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQPYQWGFCKEY-IDAKGYGSSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5Na4O9P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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